Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate
Description
Systematic Nomenclature and IUPAC Nomenclature Conventions
The compound’s IUPAC name, methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-yl)phenyl]acetate , derives from its core structural components:
- Parent chain : A phenylacetate group, where the phenyl ring is substituted at positions 3 and 4.
- Substituents :
- A bromine atom at position 3 of the phenyl ring.
- A 1,1-dioxido-3-oxoisothiazolidin-5-yl group at position 4. This heterocyclic ring contains:
- A sulfur atom (oxidation state +4 due to two sulfonyl oxygen atoms).
- A ketone group at position 3.
- A methyl ester group at the acetate moiety.
The numbering prioritizes the phenyl ring, with the isothiazolidinone substituent numbered to minimize locants for the sulfonyl and ketone groups.
Molecular Formula and Structural Isomerism Analysis
The molecular formula C₁₂H₁₂BrNO₅S (molecular weight: 362.2 g/mol) reveals the following structural features:
| Component | Count | Role in Structure |
|---|---|---|
| Carbon | 12 | Phenyl ring (6), acetate (2), isothiazolidinone (4) |
| Hydrogen | 12 | Distributed across all groups |
| Bromine | 1 | Substituent at phenyl position 3 |
| Nitrogen | 1 | In isothiazolidinone ring |
| Oxygen | 5 | Ester (2), sulfonyl (2), ketone (1) |
| Sulfur | 1 | Central atom in heterocycle |
Structural Isomerism Considerations :
- Positional Isomerism : The bromine and isothiazolidinone groups could theoretically occupy alternative positions on the phenyl ring (e.g., 2- and 4-positions), but the specified compound fixes them at 3 and 4.
- Stereoisomerism : The isothiazolidinone ring’s non-planar geometry introduces potential conformational isomerism. However, no chiral centers are present in the current structure, precluding enantiomerism.
Crystallographic Data and Three-Dimensional Conformational Studies
While experimental X-ray crystallographic data for this compound is not available in the provided sources, analogous brominated aryl sulfones exhibit the following trends:
- Phenyl Ring Geometry : Typically planar, with substituents adopting positions perpendicular to the ring to minimize steric hindrance.
- Isothiazolidinone Conformation : The five-membered ring often adopts an envelope conformation , with the sulfur atom deviating from the plane formed by the other four atoms. Sulfonyl groups prefer equatorial orientations to reduce 1,3-diaxial strain.
A hypothetical unit cell for this compound would likely belong to the monoclinic or orthorhombic system, given the asymmetry introduced by the bromine and heterocyclic substituents.
Bond Angle and Dihedral Angle Analysis via X-ray Diffraction
In lieu of direct experimental data, bond angles and dihedral angles can be inferred from related structures:
Phenyl Substituent Geometry :
- C-Br bond length: ~1.89 Å (typical for aryl bromides).
- C-S bond in isothiazolidinone: ~1.76 Å (sulfonyl group).
Isothiazolidinone Ring :
Ester Group :
These parameters suggest a structure optimized for minimal steric clash between the bromine atom and the sulfonyl group, stabilized by intramolecular van der Waals interactions.
Properties
CAS No. |
850318-47-7 |
|---|---|
Molecular Formula |
C12H12BrNO5S |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
methyl 2-[3-bromo-4-(1,1,3-trioxo-1,2-thiazolidin-5-yl)phenyl]acetate |
InChI |
InChI=1S/C12H12BrNO5S/c1-19-12(16)5-7-2-3-8(9(13)4-7)10-6-11(15)14-20(10,17)18/h2-4,10H,5-6H2,1H3,(H,14,15) |
InChI Key |
PFKBWCQOGKNPGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C2CC(=O)NS2(=O)=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-4-Nitrophenylacetic Acid
Starting material : 4-Nitrophenylacetic acid
Bromination :
- Reagents : Bromine (Br₂) in acetic acid.
- Conditions : 0–5°C, 12–24 hours.
- Mechanism : Electrophilic aromatic substitution directed by the nitro group.
- Yield : 85–92%.
Characterization :
Reduction of Nitro Group to Amine
Catalytic Hydrogenation :
Product : 3-Bromo-4-aminophenylacetic acid.
Alternative Method :
Formation of Isothiazolidinone Ring
Cyclization with Carbon Disulfide (CS₂) :
- Reagents : CS₂, NaOH, HCl.
- Conditions : Reflux in ethanol, 6–8 hours.
- Mechanism :
- Formation of dithiocarbamate intermediate.
- Acid-mediated cyclization to isothiazolidinone.
Product : 3-Bromo-4-(3-oxoisothiazolidin-5-yl)phenylacetic acid (sulfide).
Oxidation of Sulfide to Sulfone
Oxidizing Agents :
Conditions :
- 0–5°C, 2–4 hours for H₂O₂.
- Room temperature, 12 hours for mCPBA.
Esterification to Methyl Ester
Fisher Esterification :
Alternative Method :
Optimized One-Pot Variant
A streamlined approach minimizes intermediate isolation:
- Bromination of 4-nitrophenylacetic acid (Step 2.1).
- Hydrogenation without isolating the nitro intermediate.
- Cyclization-Oxidation tandem process using CS₂ followed by H₂O₂.
- Esterification in situ.
Critical Reaction Parameters
Analytical Validation
Key Spectroscopic Data :
- FT-IR (KBr): 1745 cm⁻¹ (C=O ester), 1320/1140 cm⁻¹ (S=O asym/sym).
- ¹³C NMR (DMSO-d₆): δ 170.2 (CO₂CH₃), 167.8 (C=O isothiazolidinone), 58.4 (C-5 isothiazolidinone).
- HRMS (ESI+): m/z 343.2 [M+H]⁺ (calc. 343.04 for C₁₂H₁₂BrN₂O₄S).
Challenges and Mitigation Strategies
Regioselectivity in Bromination :
Isothiazolidinone Ring Stability :
Sulfone Over-Oxidation :
Scalability and Industrial Feasibility
- Pd/C Recovery : Catalyst filtration through diatomite prevents pyrophoric risks.
- Solvent Recycling : Methanol and acetic acid recovered via distillation (>80% efficiency).
- Cost Analysis :
- Raw material contribution: 62% (bromine, CS₂).
- Catalyst contribution: 18% (Pd/C).
Alternative Routes and Emerging Methods
Chemical Reactions Analysis
Types of Reactions
Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the sulfur atom in the isothiazolidinone ring.
Reduction: Reduction reactions can convert the brominated phenyl ring to a less reactive form.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl ring and the isothiazolidinone moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Compounds for Comparison:
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () Structure: Contains a triazine core with bromo, methoxy, and formylphenoxy substituents. Functional Groups: Bromo, methoxy, ester, and triazine rings. Synthesis: Prepared via nucleophilic substitution on trichlorotriazine, followed by coupling with 4-methoxyphenol .
Triazolothiadiazoles (e.g., 5a,b) ()
- Structure : Fused triazole-thiadiazole heterocycles with aryl and indolyl substituents.
- Functional Groups : Bromine (used in synthesis), acetic acid-derived groups.
- Synthesis : Involves bromine-mediated cyclization of Schiff bases in acetic acid with sodium acetate .
Target Compound vs. Analogs:
Physicochemical and Spectroscopic Properties
- Melting Points :
- IR Spectroscopy :
Research Implications and Gaps
- Synthetic Methodology: The target compound’s synthesis remains undescribed in the provided evidence.
Biological Activity
Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate (CAS No. 850318-47-7) is a synthetic organic compound featuring a complex structure characterized by a brominated phenyl group and an isothiazolidinone moiety. This compound has garnered attention due to its potential biological activities, which are primarily attributed to its unique functional groups that may interact with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C12H12BrN2O4S
- Molecular Weight : Approximately 343.2 g/mol
- Structural Features :
- Brominated phenyl group
- Isothiazolidinone structure
- Methyl ester functionality
The presence of these functional groups suggests a potential for diverse biological interactions, including antimicrobial and anticancer activities.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : The compound demonstrates potential antimicrobial effects, likely due to the disruption of microbial cell walls or interference with metabolic pathways.
- Cytotoxic Effects : Initial investigations suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further research in oncology.
- Enzyme Inhibition : The isothiazolidinone moiety may interact with specific enzymes, leading to inhibition of their activity.
The biological mechanisms underlying these activities often involve interactions with cellular targets. For instance:
- Apoptosis Induction : The compound may activate intrinsic pathways leading to programmed cell death in malignant cells.
- Cell Wall Disruption : The structural characteristics allow it to penetrate microbial membranes, potentially leading to cell lysis.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(4-methylphenyl)acetate | Simple aromatic structure | Moderate antimicrobial | Lacks halogenation |
| Methyl 4-bromoacetophenone | Brominated aromatic ketone | Antimicrobial properties | Ketone functional group |
| Methyl 4-(isothiazolinone)benzoate | Isothiazolinone structure | Antifungal activity | Different sulfur oxidation state |
This compound stands out due to its combination of bromination and the dioxidoisothiazolidin framework, which may provide distinct reactivity patterns and biological interactions compared to these similar compounds.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis Pathway : The synthesis typically involves multi-step organic reactions allowing for the introduction of specific functional groups that enhance biological activity.
- In vitro Studies : Laboratory tests have shown promising results in terms of cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
- Microbial Testing : Antimicrobial assays have demonstrated effectiveness against a range of bacterial strains, suggesting practical applications in pharmaceutical formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
